5-(4-Hydroxymethylphenoxy)pentanoic acid
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Overview
Description
5-(4-Hydroxymethylphenoxy)pentanoic acid is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is a derivative of 4-Hydroxymethylphenoxyacetic acid, where the acetic acid moiety has been replaced by valeric acid . This compound is known for its improved loading capacity, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxymethylphenoxy)pentanoic acid typically involves the reaction of 4-Hydroxymethylphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 4-Hydroxymethylphenol with pentanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxymethylphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Carboxyphenoxy)pentanoic acid.
Reduction: Formation of 5-(4-Hydroxymethylphenoxy)pentanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Hydroxymethylphenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxymethylphenoxy)pentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The phenoxy group plays a crucial role in binding to target sites, while the pentanoic acid moiety influences the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethylphenoxyacetic acid
- 5-(4-Methoxyphenoxy)pentanoic acid
- 5-(4-Hydroxyphenoxy)pentanoic acid
Uniqueness
5-(4-Hydroxymethylphenoxy)pentanoic acid is unique due to its enhanced loading capacity and specific structural features that allow for diverse chemical modifications. Its valeric acid moiety distinguishes it from other similar compounds, providing unique properties in terms of reactivity and application .
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenoxy]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-9-10-4-6-11(7-5-10)16-8-2-1-3-12(14)15/h4-7,13H,1-3,8-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJFXIOKQGUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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